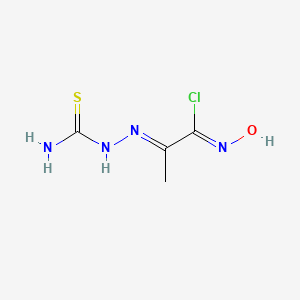
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamothioylhydrazinylidene group and a hydroxypropanimidoyl chloride moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a hydrazine derivative with a thiocarbamoyl chloride under controlled conditions to form the carbamothioylhydrazinylidene intermediate. This intermediate is then reacted with a hydroxypropanimidoyl chloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, optimization of reaction conditions, and implementation of purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with diverse functional groups.
科学的研究の応用
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to (1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride include other hydrazine derivatives and thiocarbamoyl compounds. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of scientific research.
特性
分子式 |
C4H7ClN4OS |
|---|---|
分子量 |
194.64 g/mol |
IUPAC名 |
(1Z,2E)-2-(carbamothioylhydrazinylidene)-N-hydroxypropanimidoyl chloride |
InChI |
InChI=1S/C4H7ClN4OS/c1-2(3(5)9-10)7-8-4(6)11/h10H,1H3,(H3,6,8,11)/b7-2+,9-3- |
InChIキー |
NLSAILZPLVMZPI-IJZXAIBISA-N |
異性体SMILES |
C/C(=N\NC(=S)N)/C(=N/O)/Cl |
正規SMILES |
CC(=NNC(=S)N)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
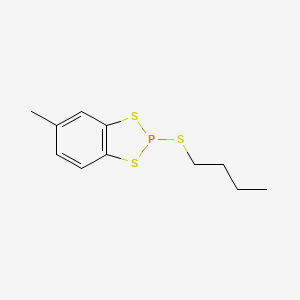
![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
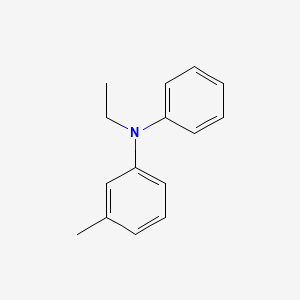
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
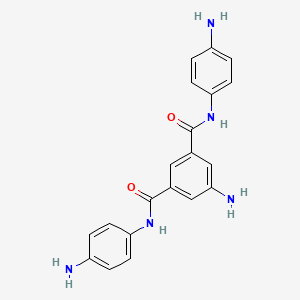
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
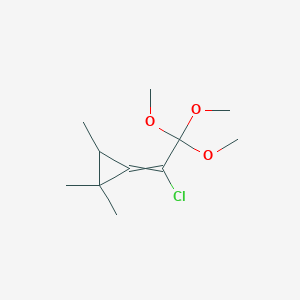
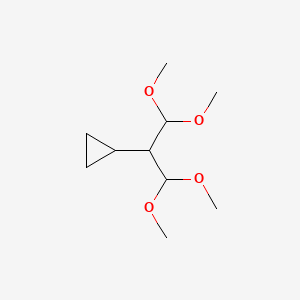
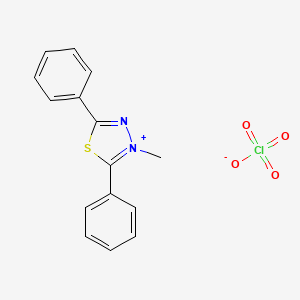

![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
